Methyl 3-[Bis[3-(Boc-amino)propyl]amino]propanoate is a chemical compound with the molecular formula C20H39N3O6. It features a central propanoate group, flanked by two bis(3-(tert-butoxycarbonyl)amino)propyl groups. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine, commonly used in organic synthesis to prevent unwanted reactions during subsequent steps. This compound is categorized as an organooxygen compound due to its carbon-oxygen bonds and is often utilized in peptide synthesis and medicinal chemistry applications .
These reactions make the compound versatile for various synthetic pathways in organic chemistry.
The synthesis of Methyl 3-[Bis[3-(Boc-amino)propyl]amino]propanoate typically involves:
This multi-step synthesis allows for the introduction of functional groups while maintaining control over the reaction conditions.
Methyl 3-[Bis[3-(Boc-amino)propyl]amino]propanoate has various applications, including:
Several compounds share structural similarities with Methyl 3-[Bis[3-(Boc-amino)propyl]amino]propanoate, including:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Methyl 3-(Amino)propanoate | Contains a single amino group | Simpler structure; less steric hindrance |
Bis(3-Aminopropyl)amine | No protective groups | More reactive due to lack of protection |
N,N-Bis(2-aminoethyl)-1,2-ethanediamine | Contains two amino groups | Used in chelation therapy; different reactivity |
N-tert-butoxycarbonyl-3-aminopropanoic acid | Single Boc-protected amino acid | Focused on carboxylic acid functionality |
Methyl 3-[Bis[3-(Boc-amino)propyl]amino]propanoate stands out due to its dual Boc-protected amino groups, enhancing its stability and versatility in synthetic applications compared to simpler analogs.